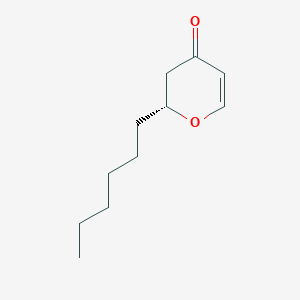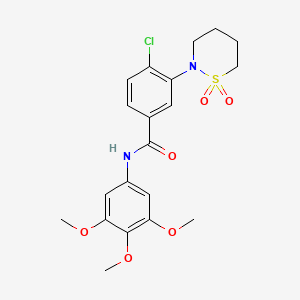
(2R,3S)-6-(Benzyloxy)-2,3-hexanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-6-(Benzyloxy)-2,3-hexanediol is a chiral diol compound characterized by the presence of benzyloxy groups attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S)-6-(Benzyloxy)-2,3-hexanediol typically involves the protection of hydroxyl groups followed by selective functionalization. One common method includes the use of benzyloxy protecting groups, which are introduced through benzylation reactions. The reaction conditions often involve the use of benzyl chloride and a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: (2R,3S)-6-(Benzyloxy)-2,3-hexanediol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: Reduction of benzyloxy groups to hydroxyl groups using hydrogenation or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions where benzyloxy groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: PCC, Dess-Martin periodinane, or Jones reagent.
Reduction: Hydrogen gas with a palladium catalyst or LiAlH4.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can regenerate the original diol or produce other alcohol derivatives.
Scientific Research Applications
(2R,3S)-6-(Benzyloxy)-2,3-hexanediol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of specialty chemicals.
Mechanism of Action
The mechanism of action of (2R,3S)-6-(Benzyloxy)-2,3-hexanediol involves its interaction with various molecular targets depending on the context of its use. In asymmetric synthesis, it acts as a chiral auxiliary, influencing the stereochemistry of the products formed. The benzyloxy groups can participate in hydrogen bonding and other non-covalent interactions, stabilizing transition states and intermediates during chemical reactions.
Comparison with Similar Compounds
- (2R,3S,4R,6R)-3,4-bis(benzyloxy)-2-[(benzyloxy)methyl]-6-(dodecyloxy)oxane
- Benzyl (2R,3S,3aS,6aS)-3-(benzyloxy)-2-methoxy-hexahydro-2H-furo[3,2-b]pyran
Comparison: Compared to similar compounds, (2R,3S)-6-(Benzyloxy)-2,3-hexanediol is unique due to its specific stereochemistry and the presence of benzyloxy groups. These features make it particularly useful in asymmetric synthesis and as a versatile intermediate in organic synthesis.
Properties
CAS No. |
909294-15-1 |
|---|---|
Molecular Formula |
C13H20O3 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
(2R,3S)-6-phenylmethoxyhexane-2,3-diol |
InChI |
InChI=1S/C13H20O3/c1-11(14)13(15)8-5-9-16-10-12-6-3-2-4-7-12/h2-4,6-7,11,13-15H,5,8-10H2,1H3/t11-,13+/m1/s1 |
InChI Key |
DFVIWPLFSQHCHX-YPMHNXCESA-N |
Isomeric SMILES |
C[C@H]([C@H](CCCOCC1=CC=CC=C1)O)O |
Canonical SMILES |
CC(C(CCCOCC1=CC=CC=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,6-Di-tert-butylfuro[3,2-b]furan-2,5-dione](/img/structure/B12624379.png)
![7-(Trimethylsilyl)bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B12624384.png)
![N-[3-(3-Methoxyphenyl)-3-phenylpropyl]acetamide](/img/structure/B12624386.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12624389.png)

![N-Hydroxy-2-[(4-phenylbutyl)sulfamoyl]acetamide](/img/structure/B12624399.png)
![4-{4-[1-Phenyl-2-(pyrrolidin-1-yl)ethyl]phenyl}pyridine](/img/structure/B12624404.png)



![5-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12624425.png)
![3-(Hexadecylsulfanyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B12624431.png)
